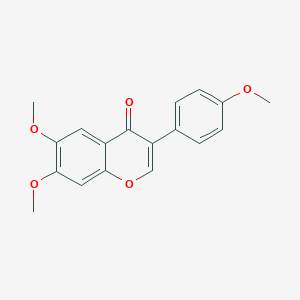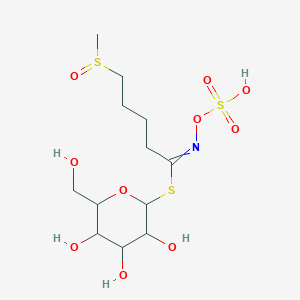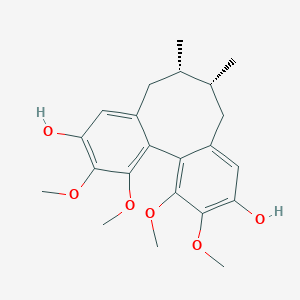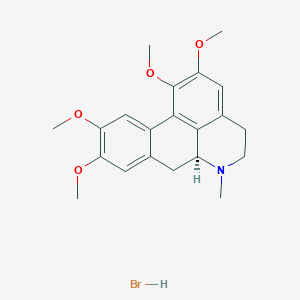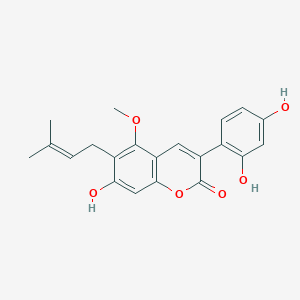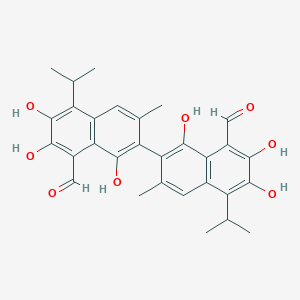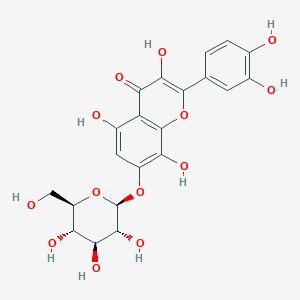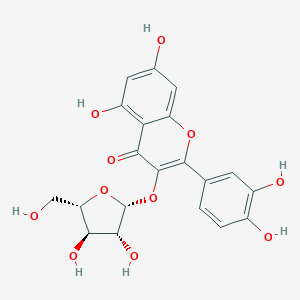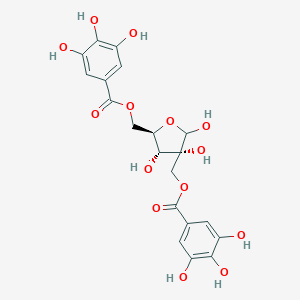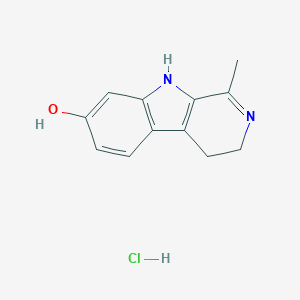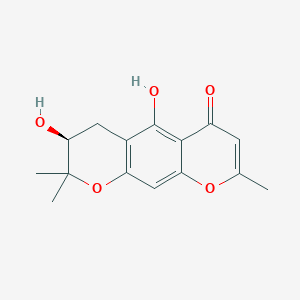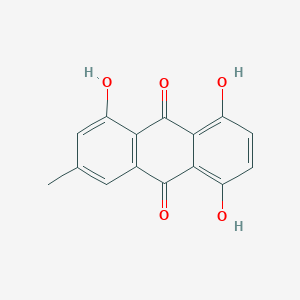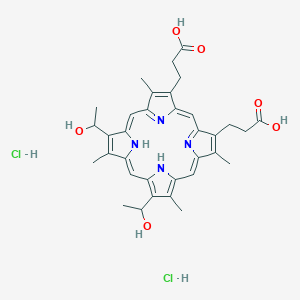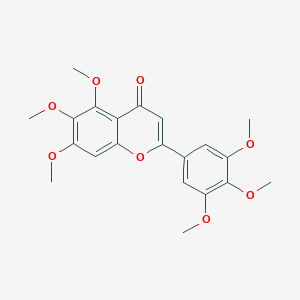
5,6,7,3',4',5'-Hexamethoxyflavone
Übersicht
Beschreibung
5,6,7,3’,4’,5’-Hexamethoxyflavone (HMF) is a flavonoid found exclusively in the Citrus genus . It has a molecular formula of C21H22O8 and an average mass of 402.395 Da . It is also known as 3’,4’,5,5’,6,7-Hexamethoxyflavone .
Synthesis Analysis
The synthesis of 5,6,7,3’,4’,5’-Hexamethoxyflavone can be achieved from 3,4,5-Trimethoxybenzoyl chloride .Molecular Structure Analysis
The molecular structure of 5,6,7,3’,4’,5’-Hexamethoxyflavone consists of a benzopyranone core with methoxy groups attached at positions 5, 6, 7 on the benzopyranone ring and at positions 3’, 4’, 5’ on the phenyl ring .Physical And Chemical Properties Analysis
5,6,7,3’,4’,5’-Hexamethoxyflavone has a density of 1.2±0.1 g/cm3, a boiling point of 572.8±50.0 °C at 760 mmHg, and a flash point of 249.9±30.2 °C . It has 8 hydrogen bond acceptors, 0 hydrogen bond donors, and 7 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Anticancer Activity in Breast Cancer : 5,6,7,3',4',5'-Hexamethoxyflavone has demonstrated potential in inhibiting the growth of triple-negative breast cancer cells through the suppression of MAPK and Akt signaling pathways and arresting the cell cycle in the G2/M phase, without significantly affecting apoptosis or migratory behavior of the cells (Borah et al., 2017).
Biological Activities of Citrus Polymethoxyflavones : Research on polymethoxyflavones (PMFs) isolated from the peel of Citrus reticulata 'Chachi' (including 5,6,7,3',4',5'-Hexamethoxyflavone) has shown their potential in inhibiting sterol regulatory element-binding proteins and demonstrating strong antiproliferative activity against tumor cell lines (Duan et al., 2017).
Presence in Eremophila debilis : The Australian plant Eremophila debilis contains significant levels of 5,6,7,3',4',5'-Hexamethoxyflavone in its edible parts, which could have implications for its use as a food and bush medicine (Butler et al., 2017).
Fungicidal Potential : This compound has demonstrated effectiveness in inhibiting mycelial growth of the fungus Colletotrichum gloeosporioides, a major plant pathogen, suggesting its potential as a fungicidal agent (Almada-Ruiz et al., 2003).
Ca(2+)-Mediated Apoptosis in Breast Cancer Cells : Studies have shown that polymethoxyflavones like 5,6,7,3',4',5'-Hexamethoxyflavone can induce Ca(2+)-dependent apoptotic mechanisms in breast cancer cells, suggesting their role in anticancer activity (Sergeev et al., 2006).
Inhibitory Effects on Colon Cancer Cells : Hydroxylated polymethoxyflavones, a class to which 5,6,7,3',4',5'-Hexamethoxyflavone belongs, have shown strong inhibitory effects on the growth of human colon cancer cells, acting through various mechanisms affecting cell cycle and apoptosis (Qiu et al., 2010).
Eigenschaften
IUPAC Name |
5,6,7-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O8/c1-23-15-7-11(8-16(24-2)19(15)26-4)13-9-12(22)18-14(29-13)10-17(25-3)20(27-5)21(18)28-6/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDFNKUHYXHWFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183280 | |
| Record name | 5,6,7,3',4',5'-Hexamethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,3',4',5'-Hexamethoxyflavone | |
CAS RN |
29043-07-0 | |
| Record name | 5,6,7,3',4',5'-Hexamethoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029043070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6,7,3',4',5'-Hexamethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




